molecular formula C11H15N3O3 B13550614 tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate CAS No. 2301352-49-6

tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

Cat. No.: B13550614
CAS No.: 2301352-49-6
M. Wt: 237.25 g/mol
InChI Key: YUMNBAQNQNGYAI-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as nickel or rhodium, and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The ability to modify its structure allows for the optimization of its biological activity and selectivity .

Industry

In the industrial sector, tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is used in the development of advanced materials. Its derivatives can be used in the production of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is unique due to its pyrazolo[1,5-a]imidazole core, which provides distinct chemical and biological properties compared to other heterocycles. Its ability to undergo various chemical modifications makes it a valuable compound in research and industrial applications .

Properties

CAS No.

2301352-49-6

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 7-formyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-4-5-14-9(13)8(7-15)6-12-14/h6-7H,4-5H2,1-3H3

InChI Key

YUMNBAQNQNGYAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)C=O

Origin of Product

United States

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